2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

Vue d'ensemble

Description

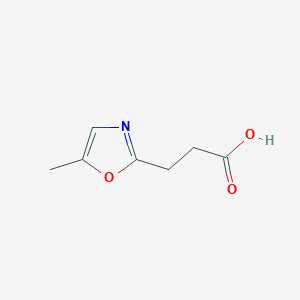

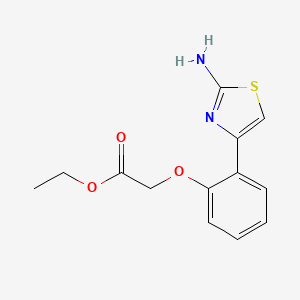

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid is an organic compound with the molecular formula C11H11NO4 . It is a white crystalline solid and is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . It has shown high antioxidant activity and can be used to inhibit prostaglandin E (2) production .

Synthesis Analysis

The synthesis of this compound involves several steps . First, p-hydroxybenzaldehyde and malonic anhydride are reacted to obtain 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionic acid. Then, 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionic acid is esterified with hydrobromic acid, and then cyanated with cyanide to finally obtain 2-cyano-3-(4-hydroxy-3-methoxyphenyl)propionic acid .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of the compound is 208.2106 .Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It is insoluble in water but soluble in organic solvents . Its melting point is about 160-164 ℃ .Applications De Recherche Scientifique

Corrosion Inhibition

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid derivatives have been studied for their potential as corrosion inhibitors. Research involving synthetic acrylamide derivatives, including compounds related to this compound, demonstrated effectiveness in inhibiting corrosion of copper in nitric acid solutions. These studies utilized chemical and electrochemical methods to evaluate the corrosion inhibition and found that the compounds could be considered mixed-type inhibitors, with efficiencies reaching up to 86.1% in certain concentrations. The adsorption behavior of these inhibitors on copper was in accordance with the Langmuir adsorption isotherm, suggesting chemical adsorption as the primary mechanism (Abu-Rayyan et al., 2022).

Photodegradation Studies

The photodegradation of compounds closely related to this compound has been investigated, particularly in the context of environmental chemistry. Studies on the photodegradation of the aryloxyphenoxy propionic herbicide cyhalofop-butyl and its primary metabolite in water have shown significant insights into the photodegradation pathways under different irradiation wavelengths and in the presence of various photocatalysts. Such research is crucial for understanding the environmental fate and behavior of similar compounds (Pinna & Pusino, 2011).

Organic Synthesis and Chemical Transformations

The compound and its derivatives have been subjects in studies focusing on organic synthesis and chemical transformations. Research has explored the ring closure reactions of related compounds, leading to the formation of indanones and other cyclic structures. These studies contribute to the broader understanding of synthetic pathways and the reactivity of phenylpropanoic acid derivatives, which can be applied in the synthesis of more complex organic molecules (Brown, Denman, & O'donnell, 1971).

Lignin Chemistry and Polymer Studies

The structural similarity of this compound to lignin building blocks has made it a point of interest in lignin chemistry and studies related to polymers. Investigations into the acid treatment of birch lignin have led to the identification of compounds closely related to this compound as major reaction products, highlighting the role of such compounds in understanding lignin decomposition and utilization (Li, Lundquist, & Stenhagen, 1996).

Safety and Hazards

There is not yet sufficient data on the specific toxicity of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid . During operation, it is recommended to wear protective gloves, glasses, and a protective mask to avoid contact with skin and inhalation of dust. In case of accidental contact, rinse immediately with plenty of water and seek medical help . During storage, keep it sealed and away from fire and high temperature and sun exposure .

Propriétés

IUPAC Name |

2-cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-3,5,8,13H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGZHSGJNOXNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B3080091.png)

![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)

![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3080128.png)

![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)